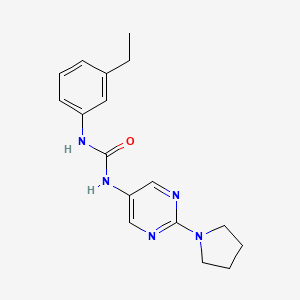
1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, also known as EPPU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Complexation Studies
The synthesis and complexation behaviors of N-substituted ureas with various partners have been extensively studied. For instance, the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed the impact of substituent effects on complex formation. This study highlighted the importance of the intramolecular hydrogen bond in urea derivatives for complex formation, with quantum chemical calculations explaining the hydrogen bonding within complexes (Ośmiałowski et al., 2013).
Reactivity and Synthesis of Derivatives
The reactivity of certain urea derivatives with methyl iodide and their structural characterization through X-ray crystallography have been explored. Although specific derivatives of "1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" were not mentioned, such studies provide insights into the synthesis and structural elucidation of urea-based compounds (Jung et al., 2008).
Biological Activities
The exploration of heterocyclic compounds containing a sulfonamido moiety, which could be structurally related to "1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea", has shown promising antibacterial activities. This underscores the potential of urea derivatives in developing new antibacterial agents (Azab et al., 2013).
Antioxidant Activity
The synthesis and evaluation of novel compounds for antioxidant activity demonstrate the utility of urea derivatives in the search for new antioxidant agents. These studies involve the condensation of urea with other reactants to form derivatives with potential health benefits (George et al., 2010).
Structural and Molecular Recognition
Acyclic molecules, including ureas, have been identified as effective anion-binding agents. The structural chemistry and anion-binding capabilities of these molecules underscore the versatility of urea derivatives in molecular recognition applications (Gale, 2006).
特性
IUPAC Name |
1-(3-ethylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-13-6-5-7-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-8-3-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAJVWXCNNOMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2864721.png)
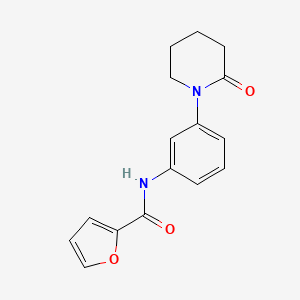
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)

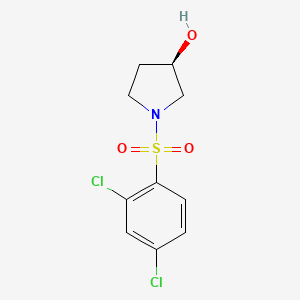
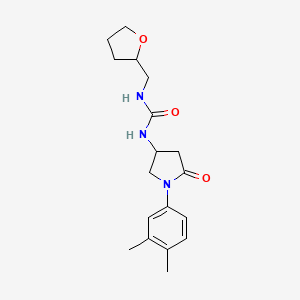
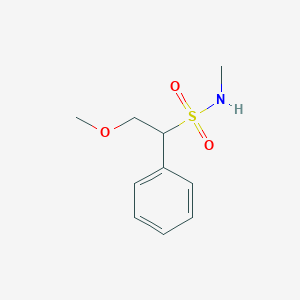
![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)